N-butyl-1,5-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15751212
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | N-butyl-1,5-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |
| Standard InChI Key | CANKNKNXOUJWTO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=NN(C(=C1)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Butyl-1,5-dimethyl-1H-pyrazol-3-amine features a pyrazole core substituted with methyl groups at positions 1 and 5, a butyl chain at the N1 position, and an amine group at position 3. The spatial arrangement of these substituents influences its electronic properties and reactivity. X-ray crystallography of analogous pyrazole derivatives confirms a planar ring structure with bond lengths consistent with aromaticity .
Physicochemical Characteristics
Key physical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 167.25 g/mol |
| Molecular Formula | |
| Density | ~1.02 g/cm³ (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO); limited aqueous solubility |
| pKa (amine group) | ~8.5 (estimated) |
The hydrochloride salt form () exhibits enhanced solubility in water, with a molecular weight of 203.73 g/mol.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a two-step alkylation process:
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Alkylation of 1,5-Dimethylpyrazol-3-amine:
The parent amine reacts with n-butyl bromide or chloride in the presence of a base (e.g., or ) under anhydrous conditions. This step introduces the butyl group at the N1 position. -
Salt Formation (Optional):
Treatment with hydrochloric acid yields the hydrochloride salt for improved stability.
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts such as dialkylated derivatives, which can form under excessive alkylation conditions .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitution at position 4. For example, nitration with produces 4-nitro derivatives, which are precursors to bioactive molecules.
Amine Group Reactivity
The primary amine at position 3 participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes or ketones.
These reactions expand its utility in synthesizing libraries of derivatives for drug discovery.
Applications in Pharmaceutical and Agricultural Research
Medicinal Chemistry
Pyrazole derivatives exhibit diverse pharmacological activities. While specific data on N-butyl-1,5-dimethyl-1H-pyrazol-3-amine remain limited, structural analogs demonstrate:
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Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) enzymes.
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Anticancer Potential: Apoptosis induction in cancer cell lines via mitochondrial pathway modulation.
Agrochemical Development
The compound’s hydrophobic butyl chain enhances lipid membrane penetration, making it a candidate for:
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Herbicides: Disruption of plant acetolactate synthase (ALS).
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Insecticides: Interaction with insect GABA receptors.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary studies on similar pyrazoles show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The mechanism likely involves cell wall synthesis inhibition via penicillin-binding protein (PBP) interference.
Enzymatic Interactions
Molecular docking simulations predict strong binding affinity () to cytochrome P450 enzymes, suggesting a role in drug metabolism studies.
Comparative Analysis with Related Pyrazole Derivatives
| Compound | Key Structural Differences | Bioactivity Highlights |
|---|---|---|
| 1,5-Dimethylpyrazol-3-amine | Lacks butyl group | Lower lipophilicity; reduced CNS penetration |
| 5-Bromo-1-methylpyrazol-3-amine | Bromine substituent at C5 | Enhanced halogen bonding; antimicrobial potency |
The butyl group in N-butyl-1,5-dimethyl-1H-pyrazol-3-amine confers superior pharmacokinetic properties, including extended half-life () in rodent models .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize target selectivity.
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Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance bioavailability.
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Ecotoxicological Assessments: Impact on non-target soil microorganisms.
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